Hydrazide-PEG4-Desthiobiotin
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Overview
Description
Hydrazide-PEG4-Desthiobiotin is a pegylated, carbonyl-reactive labeling reagent. It is designed to label macromolecules at carbohydrate groups that have been oxidized to form aldehydes. The compound features a biotin-like group that can be eluted from streptavidin, making it useful for cell surface glycoprotein labeling and purification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hydrazide-PEG4-Desthiobiotin involves the conjugation of hydrazide to polyethylene glycol (PEG) and desthiobiotin. The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a hydrazone linkage. This reaction typically occurs under slightly acidic conditions (pH 4 to 6) using buffers such as sodium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is often provided in a No-Weigh format to eliminate the difficulties associated with weighing small quantities of reagent and to maximize protection from degradation .
Types of Reactions:
Oxidation: The compound can react with aldehydes formed by periodate-oxidation of sugar groups.
Substitution: The hydrazide group can react with aldehydes and ketones to form hydrazone linkages.
Common Reagents and Conditions:
Sodium Periodate (NaIO4): Used for the oxidation of sugar moieties to generate aldehyde groups.
Sodium Cyanoborohydride: Used to reduce hydrazone linkages to stable secondary amine bonds.
Aniline: Enhances the efficiency of the hydrazide-aldehyde reaction.
Major Products:
Hydrazone Linkages: Formed from the reaction of hydrazide with aldehydes and ketones.
Secondary Amine Bonds: Formed from the reduction of hydrazone linkages.
Scientific Research Applications
Hydrazide-PEG4-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used for labeling and purifying glycoproteins and other macromolecules.
Biology: Facilitates the study of cell surface glycoproteins and their interactions.
Medicine: Used in the development of diagnostic assays and therapeutic agents.
Industry: Employed in the production of bioconjugates and other specialized reagents
Mechanism of Action
The mechanism of action of Hydrazide-PEG4-Desthiobiotin involves the formation of hydrazone linkages with aldehyde groups on macromolecules. The desthiobiotin tag binds to streptavidin and other biotin-binding proteins with high specificity but lower affinity than biotin. This allows for the easy elution of labeled proteins under mild conditions, minimizing the isolation of naturally biotinylated molecules and eliminating the use of harsh elution conditions .
Comparison with Similar Compounds
Hydrazide-PEG4-Biotin: Similar in structure but contains biotin instead of desthiobiotin.
Hydrazide-PEG4: Lacks the biotin or desthiobiotin group, used for different labeling purposes.
Uniqueness: Hydrazide-PEG4-Desthiobiotin is unique due to its desthiobiotin tag, which allows for easy elution from streptavidin under mild conditions. This makes it particularly useful for applications where non-denaturing elution of labeled proteins is desired .
Properties
Molecular Formula |
C21H41N5O7 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1 |
InChI Key |
MPMSVTBRHKKFEJ-ZWKOTPCHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
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